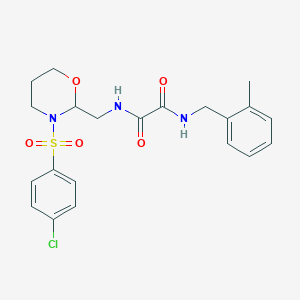

![molecular formula C11H20N2O B2398940 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1003564-43-9](/img/structure/B2398940.png)

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C13H24N2O3 . It is also known as "tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate" . It is a colorless to white to yellow solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in the literature . The synthesis involves exploring different positions of the central scaffold, designed using a merging strategy of both target pharmacophores . Phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have provided the best profiles .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 39 bonds, including 19 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The physical form of “this compound” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane derivatives are increasingly used in drug development due to their unique chemical properties, such as high ring strain and reactivity. These properties facilitate the formation of compounds with significant biological activity, including antimicrobial, anti-inflammatory, and anticancer activities. Cyclopropane-containing compounds are particularly valued for their metabolic stability and ability to impose conformational rigidity on molecules, enhancing the therapeutic efficacy of pharmacologically active compounds (Novakov et al., 2018).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, especially those containing diazaspiro elements, are cornerstone structures in medicinal chemistry. They are known for their versatility in chemical modifications and have been identified as crucial scaffolds for pharmacological activity. The combination of heterocycles, such as 1,3,4-thiadiazole or 1,3,4-oxadiazole cores, with various functional groups can lead to synergistic effects in pharmacological applications. These compounds have shown a wide range of pharmacological potentials, including antimicrobial, anti-inflammatory, and antitumor activities, making them promising candidates for the development of new therapeutic agents (M. Lelyukh, 2019).

Cyclopropanation Reactions in Organic Synthesis

Cyclopropanation reactions, including those involving cyclopropane rings adjacent to other functional groups, are critical in the synthesis of complex organic molecules. These reactions allow for the construction of compounds with significant structural diversity and potential biological activity. The study and development of cyclopropanation techniques are essential for creating new molecules that can serve as potent drugs or biological probes (A. Kamimura, 2014).

Applications in Chemical Transformations

The structural features of cyclopropane and diazaspiro elements are exploited in various chemical transformations, including oxyfunctionalization and intramolecular reactions. These transformations are pivotal in the synthesis of new compounds with enhanced biological and pharmacological properties. The development of methodologies for the efficient synthesis of cyclopropane-containing compounds is an area of ongoing research, with potential applications in drug discovery and development (K. N. Sedenkova et al., 2018).

Safety and Hazards

The safety information for “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia. The σ1R is involved in modulating the function of other receptors, while the MOR is a key target for opioid analgesics.

Mode of Action

This compound acts as a dual ligand for the σ1R and MOR . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR to produce analgesic effects and blocks the σ1R to modulate pain perception.

Biochemical Pathways

The exact biochemical pathways affected by 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5It is known that activation of the mor can inhibit the release of pain neurotransmitters, while blocking the σ1r can modulate the function of other receptors involved in pain perception .

Pharmacokinetics

The pharmacokinetic properties of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5Its predicted properties include aboiling point of 397.4±42.0 °C , a density of 1.21±0.1 g/cm3 , and a pKa of 10.11±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The dual action of this compound at the MOR and σ1R results in potent analgesic activity . Its MOR agonism produces analgesia, while its σ1R antagonism modulates pain perception . This dual action may result in more effective pain relief compared to drugs that target only one of these receptors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Other factors such as pH and temperature can also affect its action and efficacy.

properties

IUPAC Name |

4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXGOZHCTVDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOC3(C2)CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)

![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)

![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)

![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2398872.png)

![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)